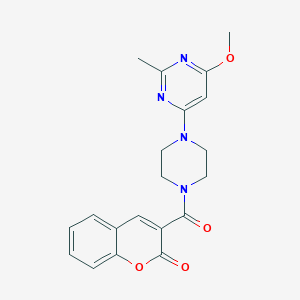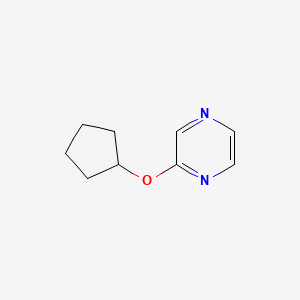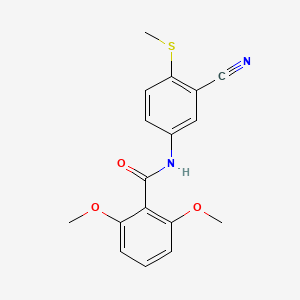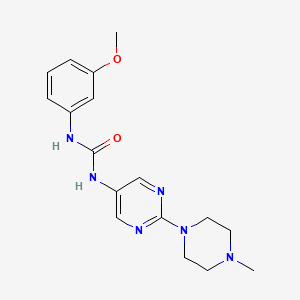![molecular formula C18H20N2O3S B2954438 2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide CAS No. 835889-24-2](/img/structure/B2954438.png)
2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
A study by Miura et al. (1998) highlighted the use of related benzenesulfonamides in oxidative cross-coupling reactions, facilitating the production of complex organic structures, such as 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, through C−H bond activation in the presence of palladium-copper catalyst systems under air. This methodology offers a new avenue for constructing intricate molecular architectures, underscoring the role of sulfonamide derivatives in advancing synthetic chemistry (Miura et al., 1998).
Pharmaceutical Research and Development
Norman (2014) evaluated the therapeutic potential of closely related phosphatidylinositol 3-kinase inhibitors, including derivatives of benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. This investigation underscores the significance of sulfonamide derivatives in the development of new treatments for respiratory conditions, indicating a broad potential for therapeutic applications (Norman, 2014).
Antimicrobial and Antibacterial Activity
Alyar et al. (2012) explored the antimicrobial properties of copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide and related compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of sulfonamide derivatives in the development of new antimicrobial agents, contributing to the fight against bacterial resistance (Alyar et al., 2012).
Chemical Structure and Conformation Studies
Vigorito et al. (2022) conducted a detailed analysis of the shapes of various sulfonamides, including benzenesulfonamides, through rotational spectroscopy. This study provides insights into the conformations and structural influences of substituents on these compounds, aiding in the understanding of their biochemical interactions and activity (Vigorito et al., 2022).
Pharmacological Investigations
Research by Hirst et al. (2006) on SB-399885, a derivative of benzenesulfonamide, illustrated its high affinity and selectivity as a 5-HT6 receptor antagonist, with promising cognitive enhancing properties in animal models. This study suggests the potential of sulfonamide derivatives in addressing cognitive deficits associated with neurological disorders (Hirst et al., 2006).
Properties
IUPAC Name |
(NZ)-2-methyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-5-6-10-17(15)24(21,22)19-18(16-8-3-2-4-9-16)20-11-13-23-14-12-20/h2-10H,11-14H2,1H3/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOFLMYKBOPSBC-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
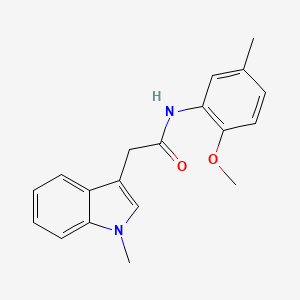

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)
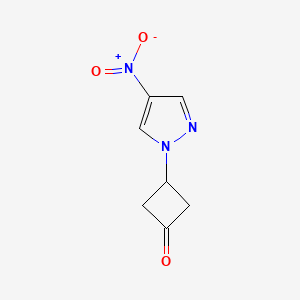
![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)
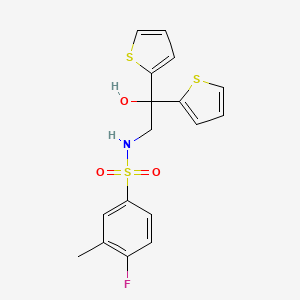
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
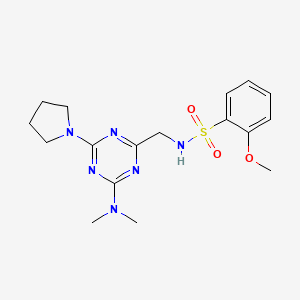
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)
